molecular formula C5H14ClNO B14360449 2-(Dimethylamino)propan-1-ol;hydrochloride CAS No. 92596-51-5

2-(Dimethylamino)propan-1-ol;hydrochloride

Cat. No.: B14360449
CAS No.: 92596-51-5
M. Wt: 139.62 g/mol
InChI Key: HIWXLEQRUZFGGN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Dimethylamino)propan-1-ol can be synthesized through various methods. One common method involves the reaction of dimethylamine with propylene oxide, followed by hydrolysis to yield the desired product . Another method includes the use of Grignard reagents, where the Grignard reagent reacts with an aldehyde or ketone to form the alcohol .

Industrial Production Methods

Industrial production of 2-(Dimethylamino)propan-1-ol typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction temperatures to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylamino)propan-1-ol;hydrochloride is unique due to its specific combination of an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and applications. Its ability to inhibit choline uptake also sets it apart from other similar compounds .

Properties

CAS No.

92596-51-5

Molecular Formula

C5H14ClNO

Molecular Weight

139.62 g/mol

IUPAC Name

2-(dimethylamino)propan-1-ol;hydrochloride

InChI

InChI=1S/C5H13NO.ClH/c1-5(4-7)6(2)3;/h5,7H,4H2,1-3H3;1H

InChI Key

HIWXLEQRUZFGGN-UHFFFAOYSA-N

Canonical SMILES

CC(CO)N(C)C.Cl

Origin of Product

United States

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